N-(3-aminophenyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-9-2-1-3-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h1-3,8,12H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIVPWDXGAUHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Aminophenyl)morpholine-4-sulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of morpholine derivatives with sulfonyl chlorides and an amine. The general structure can be represented as follows:
This compound features a morpholine ring, which enhances its solubility and bioavailability, making it suitable for various biological applications.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapy. For instance, this compound has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong inhibitory activity against CA IX compared to CA II (IC50 values of 1.55–3.92 μM) .
Additionally, apoptosis assays conducted on MDA-MB-231 breast cancer cell lines demonstrated a significant increase in annexin V-FITC-positive apoptotic cells, indicating that the compound effectively induces apoptosis .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 100 |
Antiviral Activity
The compound's antiviral potential has been investigated as well. It demonstrated inhibitory effects against several viruses, including Marburg virus (MARV) and Ebola virus (EBOV), with IC50 values suggesting competitive efficacy compared to established antiviral agents . This suggests that this compound could serve as a lead compound for developing new antiviral therapies.
Case Studies
- Anticancer Study : In a study focusing on CA IX inhibition, the compound was tested in vitro on multiple cancer cell lines, leading to the conclusion that it could be a viable candidate for targeted cancer therapies due to its selectivity and potency .
- Antimicrobial Evaluation : A series of tests against clinical isolates revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, highlighting its potential as a treatment for biofilm-associated infections .
Scientific Research Applications
Antimicrobial Properties
N-(3-aminophenyl)morpholine-4-sulfonamide exhibits significant antimicrobial activity, particularly against multidrug-resistant bacterial strains. Research indicates that sulfonamide compounds, including this one, can effectively combat pathogens such as:
- Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Fungi : Candida albicans, C. tropicalis, and C. krusei.
A study highlighted the potential for developing novel antimicrobial agents based on this compound to address the challenge of drug resistance in clinical settings (Oliveira et al., 2015) .
Synthetic Applications
The morpholine moiety in this compound facilitates its use in the synthesis of various heterocyclic compounds. Notably, it has been utilized in:
- Synthesis of Heterocycles : A method involving α-phenylvinylsulfonium salts has demonstrated the ability to create stereodefined C-substituted morpholines and piperazines with high regio- and diastereoselectivity (Matlock et al., 2015) . This capability is crucial for the precise construction of complex organic molecules, which are valuable in pharmaceuticals and material science.
Pharmaceutical Applications
The pharmaceutical potential of this compound is noteworthy, particularly in the development of new antimicrobial agents. Key findings include:
- Antimicrobial Potency : Studies have shown that sulfonamides derived from this compound can serve as effective intermediates in synthesizing other potent antimicrobial agents (Janakiramudu et al., 2017) .
- Carbonic Anhydrase Inhibitors : Aromatic sulfonamide inhibitors targeting carbonic anhydrases have been investigated for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer (Supuran et al., 2013) .
Other Biological Activities
Beyond its antimicrobial properties, this compound has been explored for various other biological activities:
- Antiviral Activity : Sulfonamide derivatives have shown promise as antiviral agents against viruses such as coxsackievirus B and adenoviruses (MDPI, 2022) .
- Inhibition of Ion Channels : Research indicates that sulfonamides can selectively inhibit sodium channels (NaV1.7), which are significant targets for pain management therapies (ACS Publications, 2016) .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(3-aminophenyl)morpholine-4-sulfonamide with structurally related sulfonamides:
¹ Hypothesized based on structural similarity to compounds in . ² Azepane’s larger ring size may improve membrane permeability compared to morpholine . ³ Nitro group enhances electron-withdrawing effects, boosting enzyme inhibition . ⁴ Dimethylation reduces hydrogen-bonding capacity, altering solubility .
Preparation Methods
Amidation and Cyclization
- Starting from substituted anilines (e.g., p-nitroaniline or m-nitroaniline), amidation with haloacetyl chlorides (e.g., chloroacetyl chloride or 2-(2-chloroethoxy)acetyl chloride) forms acylamino intermediates.
- These intermediates undergo intramolecular cyclization under basic conditions to yield morpholinone rings substituted with nitrophenyl groups.
- Typical bases used include inorganic bases such as potassium carbonate, sodium hydroxide, or organic bases like triethylamine or pyridine.
- Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are preferred for their ability to dissolve reactants and facilitate cyclization.
Reduction of Nitro to Amino Group
- The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) or chemical reductants such as hydrazine hydrate in the presence of iron(III) chloride.
- This step must be carefully controlled to avoid ring-opening or degradation of the morpholine ring.
- Alternative reduction methods avoid harsh catalytic hydrogenation to improve yield and purity.
Sulfonylation to Form this compound
- The sulfonamide group is introduced by reacting the free amino group on the morpholine ring with sulfonyl chlorides under controlled temperature conditions.
- Typical sulfonyl chlorides include alkyl or aryl sulfonyl chlorides.
- The reaction is performed in the presence of acid-binding agents such as potassium carbonate, sodium hydroxide, or organic bases like triethylamine.
- Reaction temperatures range from -20°C to 60°C, with an optimal range of 0–20°C to maximize selectivity and minimize by-products.
- Reaction times vary between 1 to 10 hours, with 2–4 hours being preferred for optimal yield.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Amidation | m- or p-nitroaniline + chloroacetyl chloride | DMF or DMAc | 0–20 | 2–4 | - | - | Acid binding agent: K2CO3, NaOH, or triethylamine |
| Cyclization | Base-promoted intramolecular condensation | DMF, DMAc, or NMP | 25–80 | 6–12 | - | - | Bases: K2CO3, NaOH, Cs2CO3; solvents facilitate ring closure |
| Reduction | Catalytic hydrogenation or hydrazine hydrate | Ethanol or fatty alcohol | 25–80 | 2–5 | 40–85 | >99 | Avoids ring-opening; hydrazine + FeCl3 used for selective reduction |
| Sulfonylation | Amino intermediate + sulfonyl chloride | DMF, DMAc | -20 to 60 (opt. 0–20) | 1–10 (opt. 2–4) | 85+ | >99 | Acid binding agents neutralize HCl formed; low temperature improves selectivity |
| Purification and Drying | Filtration, washing with water or dichloromethane | - | Room temperature | - | - | 99.9 | Final product obtained with high purity and yield |
Research Findings and Optimization Notes
Avoidance of Mixed Acid Nitration: Traditional nitration using mixed acid (nitric and sulfuric acid) generates large wastewater and low selectivity with ortho-substituted by-products, complicating purification and lowering yield. Alternative nitration or direct sulfonylation methods improve environmental footprint and product purity.
Use of Readily Available Raw Materials: Starting materials such as p-nitroaniline and chloroacetyl chloride are inexpensive and commercially available, facilitating scalable synthesis.
Catalytic Hydrogenation vs. Chemical Reduction: Catalytic hydrogenation can lead to morpholinone ring instability and low yield, whereas hydrazine hydrate reduction with iron chloride catalyst offers a milder, higher-yielding alternative.
Reaction Temperature Control: Maintaining sulfonylation reactions at 0–20°C reduces side reactions and improves selectivity, leading to higher purity products.
Solvent Choice: DMF and DMAc are preferred for their high solvating power and ability to dissolve both organic and inorganic reagents, enhancing reaction rates and yields.
Environmental and Safety Considerations: Newer methods avoid hazardous reagents like bromoacetyl bromide and minimize acid waste, aligning with green chemistry principles.
Summary of Preparation Method
The preparation of this compound involves:
- Synthesis of the aminophenyl-morpholine intermediate via amidation of 3-nitroaniline derivatives with haloacetyl chlorides, followed by cyclization under basic conditions.
- Selective reduction of the nitro group to an amino group using catalytic or chemical reductants.
- Sulfonylation of the morpholine nitrogen or amino group with sulfonyl chlorides in the presence of acid scavengers at controlled low temperatures.
- Purification by filtration, washing, and drying to achieve high purity (>99%) and high yield (>85%).
This comprehensive preparation method is supported by multiple patent disclosures and industrial research, ensuring a cost-effective, scalable, and environmentally considerate synthesis route for this compound and related compounds.
Q & A
Q. What are the recommended synthetic routes for N-(3-aminophenyl)morpholine-4-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a morpholine-sulfonamide intermediate with a 3-aminophenyl group. Key steps include:
- Intermediate preparation : Formation of the morpholine-sulfonamide core via sulfonation of morpholine with chlorosulfonic acid, followed by reaction with an appropriate amine precursor.
- Coupling : Use of nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 3-aminophenyl group.
- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields by 15–20% . Solvent choice (e.g., DMF or DMSO) and temperature control (80–120°C) are critical to avoid byproducts like sulfone derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% for pharmacological studies).
- NMR : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for CH2 groups) and sulfonamide protons (δ 7.2–7.5 ppm for aromatic NH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 285.3 (calculated for C10H15N3O3S).
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup :
- Reactivity Insights :
Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?
Methodological Answer:
-
Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–50 µM):
- Variable Control : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.2 vs. RPMI-1640 pH 6.8) to isolate pH-dependent activity .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to observed effects .
-
Structural-Activity Relationships (SAR) :
Derivative Modification IC50 (µM) Target A 4-NO2 substituent 1.2 Tubulin B 3-NH2 (this compound) 8.5 DHFR C Morpholine replaced with piperazine 15.3 Topoisomerase Data adapted from comparative studies on sulfonamide analogs .
Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Assays :
- Use stopped-flow spectrophotometry to measure inhibition constants (Ki) under pseudo-first-order conditions.
- For dihydrofolate reductase (DHFR), pre-incubate the enzyme with 0.1–10 µM compound and monitor NADPH oxidation at 340 nm .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB ID 3QXY) to identify binding interactions, such as hydrogen bonds between the sulfonamide group and Asp27 .
Methodological Considerations for Data Interpretation
Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?
Methodological Answer:
- Pharmacokinetic Challenges :
- Poor oral bioavailability (<20% in rodents) due to high polarity (logP ≈ 0.5). Solution: Formulate as a nanoparticle (e.g., PLGA-based) to enhance absorption .
- Rapid clearance (t1/2 = 1.5 hours): Use sustained-release implants or prodrug strategies (e.g., acetylated amine) .
- Toxicity Screening :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
